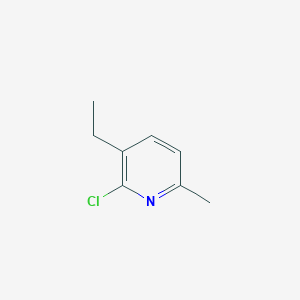
2-Chloro-3-ethyl-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-ethyl-6-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethyl-6-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 3-ethyl-6-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Another method includes the alkylation of 2-chloro-6-methylpyridine with ethyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
2-Chloro-3-ethyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).
Major Products
Substitution: Amino or thiol derivatives of this compound.
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
科学研究应用
2-Chloro-3-ethyl-6-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 2-Chloro-3-ethyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chloro group can participate in electrophilic interactions, while the ethyl and methyl groups influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the ethyl group, resulting in different chemical reactivity and applications.
3-Ethyl-6-methylpyridine: Lacks the chloro group, affecting its substitution reactions and biological activity.
2-Chloro-3-methylpyridine: Lacks the ethyl group, leading to variations in its physical and chemical properties.
Uniqueness
2-Chloro-3-ethyl-6-methylpyridine is unique due to the combination of its chloro, ethyl, and methyl substituents
属性
| 138538-40-6 | |
分子式 |
C8H10ClN |
分子量 |
155.62 g/mol |
IUPAC 名称 |
2-chloro-3-ethyl-6-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 |
InChI 键 |
YVYJOAKJQRTIDH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(C=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)



